

Ferric Oleate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *Ferric oleate*

Cat. No.: *B8246142*

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Introduction

Ferric oleate, the iron(III) salt of oleic acid, is an organometallic compound that has garnered significant attention in the scientific community, particularly for its role as a versatile precursor in the synthesis of monodisperse iron oxide nanoparticles. These nanoparticles are at the forefront of biomedical research, with applications ranging from magnetic resonance imaging (MRI) contrast agents to targeted drug delivery and hyperthermia cancer therapy. A thorough understanding of the physical and chemical properties of **ferric oleate** is paramount for the reproducible and controlled synthesis of high-quality nanoparticles. This technical guide provides an in-depth overview of the core physicochemical properties of **ferric oleate**, detailed experimental protocols for its characterization, and logical workflows for its synthesis and utilization.

Physicochemical Properties

Ferric oleate is typically a brownish-red, waxy solid or a viscous liquid at room temperature.[1][2][3] Its properties can be influenced by the synthesis method and subsequent purification steps.[1]

General Properties

Property	Value	References
Chemical Formula	C ₅₄ H ₉₉ FeO ₆	[2][4]
Molecular Weight	900.2 g/mol	[4]
Appearance	Brownish-red paste or lumps	[2][3]
CAS Number	1120-45-2	[2][4]

Solubility

Ferric oleate exhibits solubility in a range of organic solvents while being insoluble in water.

Solvent	Solubility	References
Alcohol	Soluble	[2][5][6]
Ether	Soluble	[2][3]
Oils	Soluble	[5][6]
Acids	Soluble	[2][5][6]
Water	Insoluble	[2][5][6]

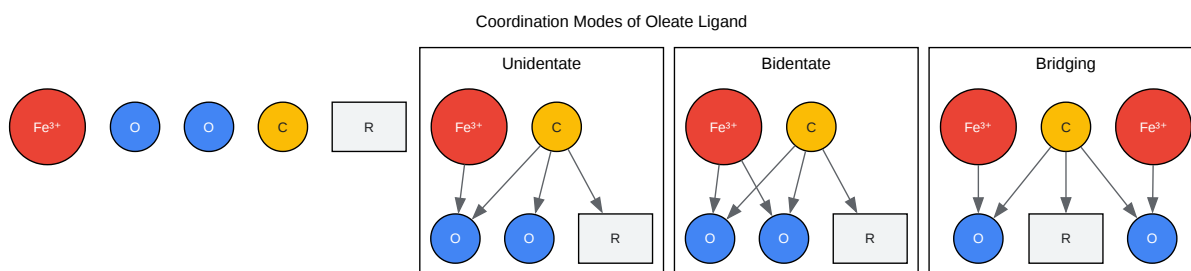
Chemical Structure and Coordination

The coordination between the iron center and the oleate ligands is a critical factor influencing the reactivity of the **ferric oleate** complex. Fourier-Transform Infrared (FTIR) spectroscopy is a key technique used to probe this coordination. The difference (Δ) between the asymmetric (vas) and symmetric (vs) stretching vibrations of the carboxylate group (COO⁻) provides insight into the coordination mode.

Coordination Mode	Δ (vas - vs) cm ⁻¹
Unidentate	> 200
Bridging	140 - 200
Bidentate	< 110

Source: Based on spectroscopic studies of metal carboxylates.[1]

As-synthesized **ferric oleate** can exist in various coordination states, and its structure is often described as a trinuclear oxo-centered iron motif, $[\text{Fe}_3\text{O}(\text{oleate})_6]^+$. [7][8]



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Coordination modes of the oleate ligand to the iron center.

Thermal Properties

The thermal decomposition of **ferric oleate** is a critical step in the synthesis of iron oxide nanoparticles. The decomposition temperature can be influenced by the presence of residual oleic acid and the specific structure of the **ferric oleate** complex.[1]

Technique	Observation	Temperature (°C)	References
Differential Scanning Calorimetry (DSC)	Removal of crystal hydrate water	~132	[1]
Thermogravimetric Analysis (TGA)	Onset of major weight loss	~210	
Thermogravimetric Analysis (TGA)	Final decomposition	~380	[1]

Spectroscopic and Structural Characterization

A variety of analytical techniques are employed to characterize **ferric oleate** and ensure its quality as a precursor for nanoparticle synthesis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the formation of the iron-oleate complex and to study the coordination of the carboxylate groups.

Wavenumber (cm ⁻¹)	Assignment	References
~1711	C=O stretch of free oleic acid	[1][9]
~1593	Asymmetric COO ⁻ stretch (bridging)	[7][9]
~1524	Asymmetric COO ⁻ stretch (bidentate)	[1][7]
~1438	Symmetric COO ⁻ stretch	[1][9]
~609	Fe-O stretching mode	[10]

X-ray Diffraction (XRD)

XRD is primarily used to characterize the crystalline structure of the iron oxide nanoparticles formed from the decomposition of **ferric oleate**, confirming the presence of phases like magnetite (Fe₃O₄) or maghemite (γ-Fe₂O₃).[1][11]

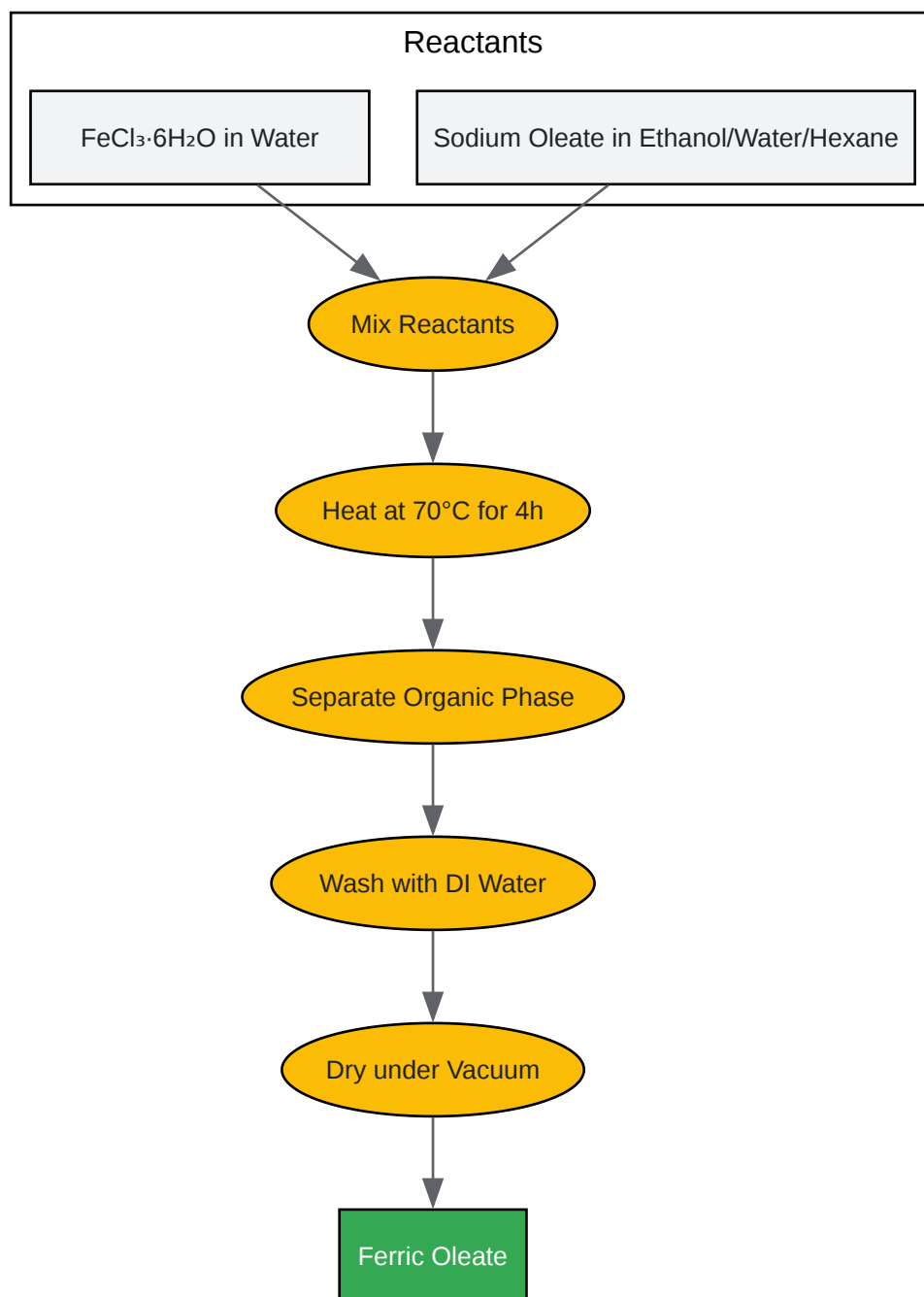
Magnetic Properties

While **ferric oleate** itself is not typically the subject of magnetic property studies, the iron oxide nanoparticles derived from it exhibit superparamagnetic behavior, which is crucial for their biomedical applications.[12][13] The saturation magnetization (Ms) of these nanoparticles is a key parameter. For instance, oleic acid-coated Fe₃O₄ nanoparticles can have Ms values around 72.6 emu/g.[14]

Experimental Protocols

Synthesis of Ferric Oleate

A common method for synthesizing **ferric oleate** involves the reaction of an iron(III) salt with sodium oleate.^{[1][7]}



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Workflow for the synthesis of **ferric oleate**.

Detailed Protocol:

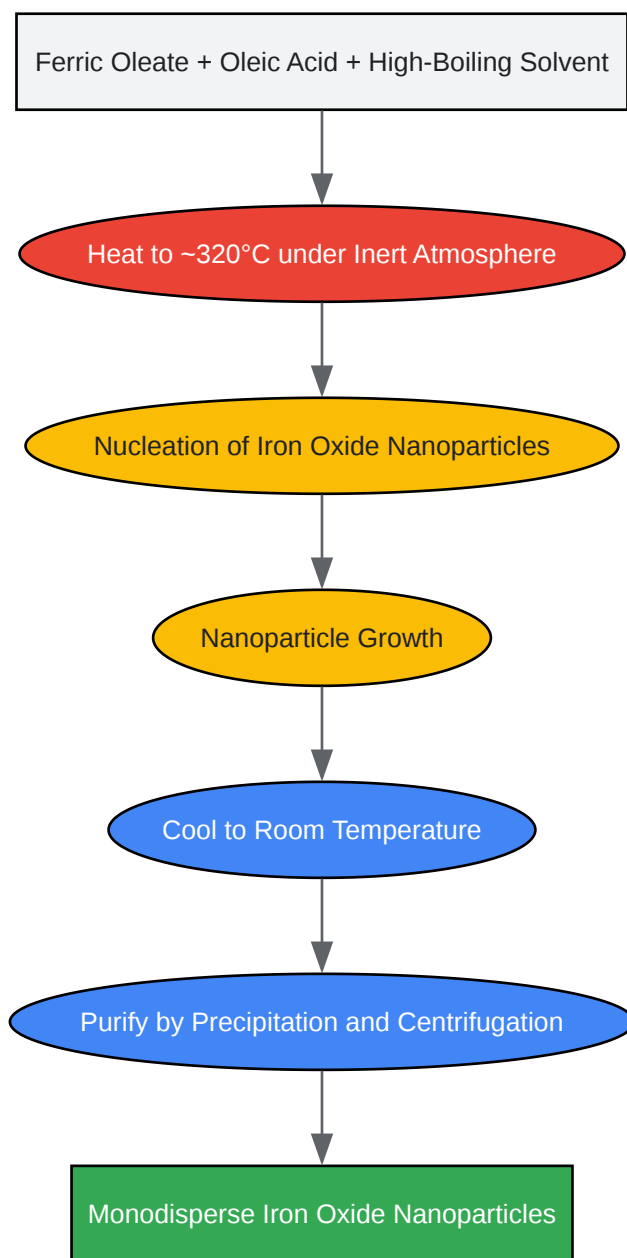
- Dissolve iron(III) chloride hexahydrate ($\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$) in distilled water.[1]
- In a separate flask, mix sodium oleate with ethanol, distilled water, and hexane.[1]
- Combine the two solutions and heat the mixture to 70°C with stirring for 4 hours under an inert atmosphere.[1]
- After the reaction, the upper organic layer containing the **ferric oleate** is separated.[7]
- The organic phase is washed multiple times with distilled water.[7]
- The solvent is removed under reduced pressure to yield **ferric oleate** as a waxy solid.[1][7]

Characterization Methods

- Fourier-Transform Infrared (FTIR) Spectroscopy: Samples are typically prepared by evaporating a chloroform solution of the **ferric oleate** complex on a KBr disk. Spectra are recorded using a standard FTIR spectrometer.[15]
- Differential Scanning Calorimetry (DSC): A small sample (7-18 mg) is sealed in an aluminum pan and heated from room temperature to around 400°C at a rate of 10°C/min under a nitrogen flow.[1][15]
- Thermogravimetric Analysis (TGA): The thermal stability is analyzed by heating the sample under a controlled atmosphere and measuring the weight loss as a function of temperature. [16][17]
- X-ray Diffraction (XRD): Powder XRD patterns are collected using a diffractometer with Cu $\text{K}\alpha$ radiation to analyze the crystal structure of the resulting iron oxide nanoparticles.[1]
- Transmission Electron Microscopy (TEM): To observe the morphology and size of the nanoparticles produced from **ferric oleate**, a dilute solution of the nanoparticles in a suitable solvent is drop-casted onto a carbon-coated copper grid.[1][7]

Application in Nanoparticle Synthesis

Ferric oleate is a key precursor for the thermal decomposition synthesis of iron oxide nanoparticles. This method allows for excellent control over nanoparticle size and morphology. [\[16\]](#)[\[18\]](#)



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Workflow for iron oxide nanoparticle synthesis via thermal decomposition of **ferric oleate**.

Conclusion

Ferric oleate is a fundamentally important precursor in the field of nanotechnology, particularly for the synthesis of iron oxide nanoparticles for biomedical applications. Its physicochemical properties, including solubility, thermal stability, and the coordination chemistry of the iron-oleate complex, are critical determinants of the final nanoparticle characteristics. The detailed understanding and control of these properties, guided by the characterization techniques and protocols outlined in this guide, are essential for the advancement of nanoparticle-based diagnostics and therapeutics.

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